Product packaging for 19-Noretiocholan-3b-ol-17-one(Cat. No.:CAS No. 64044-10-6)

19-Noretiocholan-3b-ol-17-one

Cat. No.: B13420387
CAS No.: 64044-10-6
M. Wt: 276.4 g/mol
InChI Key: UOUIARGWRPHDBX-MTYWFVNZSA-N
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Description

Nomenclature and Structural Context within the 19-Norsteroid Family

The systematic name for this compound is (3β,5β)-3-hydroxyestran-17-one. The nomenclature provides key details about its structure. The prefix "19-nor" indicates the absence of a methyl group at the C-19 position, a defining feature of this steroid class that distinguishes it from androstane (B1237026) derivatives like androsterone (B159326). wikipedia.orgwikipedia.org This missing carbon atom is a modification of the parent steroid backbone. nih.gov

Structurally, the compound is built on an estrane (B1239764) nucleus, which is a C18 steroid framework. nih.govresearchgate.net Key functional groups include a hydroxyl (-OH) group at the C-3 position and a ketone (=O) group at the C-17 position. The "3β" designation specifies the stereochemistry of the hydroxyl group, indicating it projects above the plane of the steroid ring system. This is distinct from its isomer, 19-noretiocholan-3α-ol-17-one (also known as 19-noretiocholanolone), where the hydroxyl group has an alpha configuration. hmdb.cacymitquimica.com

The table below summarizes the key identifiers for 19-Noretiocholan-3β-ol-17-one.

PropertyValue
Chemical Formula C₁₈H₂₈O₂
CAS Number 64044-10-6 lgcstandards.com
Parent Nucleus Estrane researchgate.net
Key Functional Groups 3β-hydroxyl, 17-ketone
Defining Feature Lack of C-19 Methyl Group ("19-Nor") nih.gov

Historical Perspectives in 19-Norsteroid Research

The concept of "norsteroids" was first introduced in the 1930s. nih.gov However, the field gained significant momentum in the 1940s and 1950s. A pivotal moment was the synthesis of 19-norprogesterone (B1209251) in 1944 and the subsequent discovery in 1953 that it was a progestogen four to eight times more potent than progesterone (B1679170) itself. wikipedia.org At the time, this made 19-norprogesterone the most powerful progestogen known. wikipedia.org

This breakthrough demonstrated that removing the C-19 methyl group could dramatically enhance biological activity. wikipedia.org This finding spurred a wave of research into other 19-nor compounds. It directly led to the synthesis of 17α-ethynyl-19-nortestosterone, a compound now known as norethisterone. wikipedia.org The successful creation of this potent, orally active progestin was a critical step that paved the way for the development of the first hormonal contraceptives. wikipedia.org

In parallel, other significant 19-norsteroids were being developed. Nandrolone (B1676933) (19-nortestosterone), another key member of this family, was first synthesized in the early 1950s. researchgate.net Over the decades, numerous methods have been established for the synthesis of 19-norsteroids, often starting from 19-hydroxy or 19-oxo steroid precursors. jst.go.jpgoogle.com

Current Research Landscape and Academic Significance of 19-Noretiocholan-3β-ol-17-one

The academic significance of 19-noretiocholan-3β-ol-17-one is almost exclusively tied to its status as a metabolite of the anabolic steroid nandrolone. cymitquimica.com Much of the contemporary research involving this compound and its isomers focuses on analytical chemistry and its applications in anti-doping science. cymitquimica.com

When nandrolone is metabolized in the body, it produces several byproducts, including 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105) (the 3α-isomer of the subject compound). wikipedia.orgnih.gov These metabolites are the primary markers used to detect nandrolone use in athletes. wikipedia.orgugent.be Therefore, the detection and quantification of these compounds in urine and plasma are major areas of study. Research involves developing highly sensitive methods, such as gas chromatography-mass spectrometry (GC-MS), to identify these metabolites at very low concentrations. nih.govugent.be

A significant challenge in this field is the discovery that traces of nandrolone metabolites can be produced endogenously (naturally within the body) in some individuals, which complicates the interpretation of doping tests. hmdb.caresearchgate.netwikipedia.org This has led to extensive research to establish reliable threshold levels that can distinguish between natural production and illicit use. hmdb.caugent.be While most of this research focuses on the more abundant 3α-isomer, 19-noretiocholanolone, the 3β-isomer is also a part of this metabolic profile and is relevant to the complete analytical picture of nandrolone metabolism. cymitquimica.comnih.gov

The table below details research findings related to the metabolic family of 19-Noretiocholan-3β-ol-17-one.

Research AreaKey Findings
Metabolism 19-Noretiocholan-3β-ol-17-one is a metabolite of nandrolone. cymitquimica.com Its isomers, 19-norandrosterone and 19-noretiocholanolone, are the major metabolites used for detection. nih.gov
Analytical Detection Gas chromatography-mass spectrometry (GC-MS) is a validated method for quantifying nandrolone metabolites in plasma and urine. nih.govugent.be
Anti-Doping Science The presence of nandrolone metabolites above established thresholds is used as evidence of doping. wikipedia.org Research is ongoing to account for the potential for low-level endogenous production. hmdb.caresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B13420387 19-Noretiocholan-3b-ol-17-one CAS No. 64044-10-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64044-10-6

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(3S,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13+,14-,15-,16+,18+/m1/s1

InChI Key

UOUIARGWRPHDBX-MTYWFVNZSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

Origin of Product

United States

Synthesis and Biosynthetic Pathways of 19 Norsteroids

Enzymatic Biosynthesis of 19-Norsteroids from C19 Precursors

The biosynthesis of 19-norsteroids from C19 androgens is a complex process primarily mediated by cytochrome P450 enzymes. This pathway is particularly active in specific tissues, such as the gonads.

Cytochrome P450 enzymes, particularly aromatase (P450 19A1), play a crucial role in the formation of 19-norsteroids. nih.govnih.govnih.gov The process involves a series of successive oxidations of C19 androgens. uniprot.org The catalytic mechanism of P450 19A1 includes three main steps: 19-hydroxylation, oxidation of the 19-hydroxy group to an aldehyde, and finally, the cleavage of the C10-C19 bond. nih.gov While this typically leads to the aromatization of the A-ring to form estrogens, an alternative reaction can yield a 19-norsteroid. uniprot.orgaffbiotech.com

Research has shown that the formation of 19-norsteroids and estrogens from C19 aromatizable androgens may share a common or overlapping pathway, indicating that both are mediated by cytochrome P-450 dependent enzymes. nih.gov The inhibition of these enzymes significantly reduces the production of 19-norsteroids. For instance, aminoglutethimide (B1683760) phosphate (B84403), a known cytochrome P-450 inhibitor, blocks the formation of 19-norandrostenedione (B190405). nih.gov Similarly, ketoconazole, another P-450 inhibitor, also hinders this process, although at higher concentrations. nih.gov These findings underscore the central role of cytochrome P450 enzymes in the endogenous production of 19-norsteroids. nih.gov

The conversion of androstenedione (B190577), a C19 steroid, to 19-norandrostenedione is a key step in the biosynthesis of 19-norsteroids. This transformation is catalyzed by enzymes such as hydroxysteroid dehydrogenases and aromatase. Studies using porcine granulosa cells have demonstrated that these cells can synthesize 19-norandrostenedione when cultured with androstenedione. nih.gov The process involves the initial hydroxylation of androstenedione to form 19-hydroxyandrostenedione, which is then further metabolized to 19-norandrostenedione. nih.gov

The efficiency of this conversion can be influenced by various factors. For example, the presence of serum and follicle-stimulating hormone (FSH) has been shown to significantly enhance the formation of 19-norandrostenedione from androstenedione. nih.gov This suggests a hormonal regulatory mechanism in the biosynthesis of these compounds within ovarian follicles.

Recent studies have identified 5(10)-estrene-3β,17β-diol as a novel and significant intermediate in the biosynthesis of 19-norsteroids from C19 aromatizable androgens. nih.gov Porcine granulosa cells have been shown to produce this compound from androstenedione and 19-hydroxyandrostenedione. nih.gov The formation of 5(10)-estrene-3β,17β-diol is also significantly stimulated by serum or serum plus FSH, mirroring the regulation of 19-norandrostenedione synthesis. nih.gov

Furthermore, the production of this intermediate is inhibited by aromatase inhibitors like 4-hydroxyandrostenedione and aminoglutethimide phosphate. nih.gov This suggests that the formation of 5(10)-estrene-3β,17β-diol is mediated by enzymes similar to the aromatase complex. nih.gov This intermediate can then be converted by granulosa cells into other 19-norsteroids, including 19-norandrostenedione and a minor amount of 19-nortestosterone. nih.gov The identification of 5(10)-estrene-3β,17β-diol provides further insight into the intricate pathways of 19-norsteroid biosynthesis.

The biosynthesis of 19-norsteroids is highly dependent on the cellular and tissue-specific context. Granulosa cells within the ovarian follicles of pigs have been identified as a primary site for the synthesis of 19-norandrostenedione. nih.govbioscientifica.com The levels of 19-norandrostenedione are notably high in the follicular fluid of porcine ovaries. nih.gov

The culture of granulosa cells with radiolabeled androstenedione and 19-hydroxyandrostenedione has confirmed their capacity to produce 19-norandrostenedione. nih.gov The biosynthetic activity within these cells is responsive to hormonal signals, with follicle-stimulating hormone (FSH) and serum enhancing the production of both 19-norandrostenedione and estradiol-17β. nih.gov This indicates a localized and regulated production of 19-norsteroids within the ovarian follicle, suggesting a potential physiological role for these compounds in follicular development. nih.gov

Table 1: Factors Influencing 19-Norandrostenedione Biosynthesis in Porcine Granulosa Cells

FactorEffect on 19-Norandrostenedione FormationReference
Substrate: Androstenedione Serves as a direct precursor for 19-norandrostenedione synthesis. nih.gov
Substrate: 19-Hydroxyandrostenedione Acts as an intermediate and direct precursor for 19-norandrostenedione. nih.gov
Serum Significantly enhances the formation of 19-norandrostenedione. nih.gov
Follicle-Stimulating Hormone (FSH) In combination with serum, significantly enhances production. nih.gov
Aromatase Inhibitor (4-hydroxyandrostenedione) Significantly reduces the formation of 19-norandrostenedione. nih.gov
Cytochrome P-450 Inhibitor (Aminoglutethimide phosphate) Significantly inhibits the formation of 19-norandrostenedione. nih.gov
Cytochrome P-450 Inhibitor (Ketoconazole) Blocks formation, but at higher concentrations than other inhibitors. nih.gov

Chemical Synthesis Approaches for 19-Noretiocholan-3β-ol-17-one and Related Compounds

Beyond enzymatic pathways, chemical synthesis provides a means to produce 19-norsteroids. One of the classic and historically significant methods is the Birch reduction.

The Birch reduction is a powerful chemical reaction used for the de-aromatization of phenolic steroids, which is a key step in creating the 19-nor steroid structure. This method was instrumental in the initial synthesis of 19-norsteroid hormones. scispace.comresearchgate.net The reaction typically involves treating an aromatic steroid, such as estrone (B1671321) methyl ether, with a solution of an alkali metal (like lithium or sodium) in liquid ammonia, along with a proton source like an alcohol. journals.co.za

The process works by a single-electron transfer from the alkali metal to the aromatic ring, which leads to the formation of a dienol ether intermediate. Subsequent hydrolysis of this intermediate with acid yields the desired α,β-unsaturated ketone structure characteristic of many 19-norsteroids. journals.co.za While effective, the Birch reduction requires stringent reaction conditions. The development of this method was a pivotal moment, enabling the large-scale production of 19-norprogestagens, including those used in the first oral contraceptives. scispace.comresearchgate.net

Stereoselective Synthesis Methodologies for 19-Norsteroids

The chemical synthesis of 19-norsteroids often requires precise control over the three-dimensional arrangement of atoms, a concept known as stereoselectivity. Researchers have developed various methodologies to achieve this, enabling the creation of specific stereoisomers with desired biological activities.

One notable approach involves a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, to construct parts of the steroid's ring structure with high stereocontrol. journals.co.za For instance, the reaction of a steroidal 14,16-diene with an ethylene (B1197577) equivalent can lead to the formation of 14α,17α-etheno-19-norsteroids. journals.co.za The stereoselectivity of this cycloaddition is a critical factor in determining the final stereochemistry of the product. journals.co.za

Another area of focus is the stereoselective introduction of alkyl groups at various positions on the steroid nucleus, particularly on the D-ring. uct.ac.za For example, methods have been investigated for the stereoselective introduction of alkyl groups at the C(14) and C(15) positions. uct.ac.za The choice of reagents and reaction conditions is crucial in these alkylation reactions. For example, the methylation of 15-oxo-19-norsteroids can lead to different ratios of 14α- and 14β-methyl products depending on the structure of the steroid's D-ring, which influences the conformation of the enolate intermediate. rsc.org The total synthesis of (±)-14α-methyl-19-norsteroids has also been achieved through a series of reactions involving conjugate alkylation and stereoselective reductions. rsc.org

Furthermore, stereoselective reactions involving functional groups already present on the steroid can be used to build complexity. For example, the epoxidation of 16-methylene-19-norsteroids can be controlled to produce specific epoxide isomers. uct.ac.za The use of Sharpless epoxidation conditions with a vanadium catalyst on an allylic alcohol precursor has been shown to yield a single epoxide isomer with the syn configuration relative to the hydroxyl group. uct.ac.za

Microbial Biotransformation in 19-Norsteroid Production

Microbial biotransformation presents a powerful and environmentally friendly alternative to traditional chemical synthesis for producing 19-norsteroids. researchfloor.org This method utilizes whole microbial cells or isolated enzymes to perform specific chemical reactions on a steroid substrate. researchfloor.org A key advantage of this approach is the high degree of regio- and stereospecificity that can be achieved under mild conditions, often yielding products that are difficult to obtain through conventional chemical means. researchfloor.orgscispace.com

Oxidative Removal of C19 Methyl Group by Microorganisms (e.g., Mycobacterium spp., Rhodococcus spp.)

A defining feature of 19-norsteroids is the absence of the methyl group at the C-10 position (designated C19). Several microorganisms are capable of catalysing the oxidative removal of this C19 methyl group from a C19 steroid precursor. This biotransformation is a key step in the biosynthesis of estrogens from androgens. kegg.jp

Strains of Mycobacterium and Rhodococcus are particularly well-known for their ability to perform this reaction. For example, Mycobacterium smegmatis can be used to catalyse the oxidative removal of the 19-methyl group from androstenedione. Similarly, various Rhodococcus species have been investigated for their steroid-transforming capabilities, which include the degradation and modification of the steroid nucleus. nih.govresearchgate.netunife.it The enzymatic machinery responsible for this transformation is complex, often involving cytochrome P450 monooxygenases. nih.gov The process typically proceeds through sequential hydroxylations of the C19 methyl group, followed by its elimination and the aromatization of the A-ring to form estrogenic compounds. nih.gov

The table below summarizes microorganisms involved in the oxidative removal of the C19 methyl group.

MicroorganismSubstrate ExampleProduct Class
Mycobacterium smegmatisAndrostenedione19-Norsteroid
Rhodococcus spp.AndrogensEstrogens
Nocardia sp.SteroidsEstrogens

Enzymatic Oxidation of Steroids for Novel Compound Generation

The enzymatic modification of steroids is a burgeoning field that allows for the creation of novel compounds with potentially new or improved biological activities. nih.govrsc.org Enzymes, with their inherent specificity, can introduce functional groups at positions on the steroid scaffold that are challenging to modify through chemical synthesis. rsc.org

Oxidation reactions, particularly hydroxylations, are a common and powerful tool in this context. nih.gov Microbial hydroxylases can introduce hydroxyl groups at various positions on the steroid molecule with high regio- and stereoselectivity. scispace.com For instance, a P450 enzyme from Thanatephorus cucumeris has been identified that can catalyse both 19- and 11β-hydroxylations of certain steroid substrates. rsc.org

Beyond hydroxylation, microorganisms can perform other oxidative transformations. For example, Rhodococcus rhodnii has been shown to biotransform cortisone (B1669442) into new 9,10-secosteroids, which involves the cleavage of the B-ring of the steroid. unife.it Microbial degradation of the sterol side chain via β-oxidation is another pathway that generates novel and biologically active steroid compounds. mdpi.com These enzymatic processes broaden the chemical diversity of accessible steroids, opening avenues for the discovery of new therapeutic agents. rsc.org

The following table provides examples of enzymatic oxidation for generating novel steroid compounds.

Enzyme/MicroorganismReaction TypeSubstrateNovel Product
P450 from Thanatephorus cucumerisHydroxylationSteroid nucleus19-hydroxy and 11β-hydroxy steroids
Rhodococcus rhodniiB-ring cleavageCortisone9,10-Secosteroids
Gordonia neofelifaecisSide-chain degradationCholesterolAndrosta-1,4-diene-3,17-dione (ADD)

Metabolism and Enzymatic Transformations of 19 Noretiocholan 3β Ol 17 One and Analogs

Phase I Metabolic Reactions of 19-Norsteroids

Phase I metabolism of 19-norsteroids is characterized by a variety of enzymatic modifications, including hydroxylation, oxidation, and reduction. researchgate.net These reactions are crucial in altering the biological activity and facilitating the elimination of these compounds.

Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl (-OH) group to the steroid skeleton, is a key Phase I metabolic pathway. This process is primarily mediated by cytochrome P450 (CYP) enzymes. asm.org

C-16α Hydroxylation: The introduction of a hydroxyl group at the C-16α position has been observed in the metabolism of various steroids, leading to compounds with altered biological activities. asm.orguct.ac.za For instance, 16α-hydroxylated steroids can exhibit increased glucocorticoid activity. asm.org While specific data on C-16α hydroxylation of 19-noretiocholan-3β-ol-17-one is limited, the metabolism of related 19-norsteroids suggests this is a potential metabolic route. cdnsciencepub.com

C-25 Hydroxylation: While C-25 hydroxylation is more commonly associated with the metabolism of vitamin D3, the broad substrate specificity of some CYP enzymes means this type of reaction on other steroid structures cannot be entirely ruled out. researchgate.net

Hydroxylation at the C-19 position, though a challenging reaction due to steric hindrance, is a critical step in the synthesis of 19-norsteroids from androgens. asm.org This reaction is catalyzed by the enzyme aromatase (a P450 enzyme), which converts androgens to estrogens and can produce 19-norsteroids as by-products. asm.orgdshs-koeln.de

Oxidation and Reduction Reactions of Ketone and Hydroxyl Groups

The interconversion of ketone and hydroxyl groups on the steroid nucleus is a fundamental aspect of Phase I metabolism, significantly influencing the biological properties of the molecule. These reactions are primarily catalyzed by hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs). nih.govnih.gov

HSDs are a group of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups at various positions on the steroid molecule. nih.govresearchgate.net

3α/β-HSDs: These enzymes are responsible for the interconversion of 3-keto and 3-hydroxy steroids. The formation of the primary metabolites of nandrolone (B1676933), 19-norandrosterone (B1242311) (3α-hydroxy) and 19-noretiocholanolone (B1255105) (3α-hydroxy), from a 3-keto precursor highlights the action of 3α-HSDs. nih.gov The formation of 19-norepiandrosterone (B3340957) involves a 3β-HSD. nih.gov The 3β-HSD/Δ4,5-isomerase enzymatic system is crucial in the biosynthesis of all classes of hormonal steroids. uniprot.org

17β-HSDs: These enzymes act on the 17-position of the steroid. 17β-HSDs have a strong tendency to form 17-keto metabolites from 17β-hydroxy steroids. researchgate.net In the context of 19-norsteroids, 17β-HSDs are involved in the conversion of nandrolone (which has a 17β-hydroxyl group) to its corresponding 17-keto form. wikipedia.org

The following table summarizes the key HSDs and their roles in 19-norsteroid metabolism:

Enzyme FamilySpecific Enzyme(s)Function in 19-Norsteroid MetabolismResulting Metabolites
3α/β-HSDs3α-HSD, 3β-HSDReduction of the 3-keto group.19-norandrosterone (3α), 19-noretiocholanolone (3α), 19-norepiandrosterone (3β)
17β-HSDsVarious isoformsOxidation of the 17β-hydroxyl group.17-keto metabolites (e.g., 19-norandrostenedione)

AKRs are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a significant role in the reduction of ketosteroids. nih.govnih.gov In humans, four isoforms, AKR1C1-AKR1C4, are known to reduce ketosteroids to hydroxysteroids. nih.gov These enzymes exhibit distinct substrate preferences for different positions on the steroid nucleus. nih.gov For instance, AKR1C2 shows a preference for 3-ketosteroid reduction. nih.gov The reduction of 5β-reduced steroids is also catalyzed by human ketosteroid reductases of the AKR superfamily. bmj.comfrontiersin.org

Steroid 5α-reductase is an enzyme that catalyzes the reduction of the double bond between C4 and C5 in Δ4-3-ketosteroids, leading to the formation of a 5α-dihydro derivative. nih.gov This reaction is a critical step in the metabolism of many steroid hormones. In the case of 19-norsteroids, 5α-reductase is responsible for the formation of 19-norandrosterone from a nandrolone precursor. wikipedia.org This metabolite is a key marker used in anti-doping tests to detect nandrolone use. wikipedia.orgwikipedia.org

Steroid 5β-reductase, also known as AKR1D1 in humans, catalyzes the reduction of the C4-C5 double bond of Δ4-3-ketosteroids to produce 5β-dihydrosteroids. nih.govportlandpress.commdpi.com This reaction introduces a characteristic 90-degree bend at the A/B ring junction of the steroid. portlandpress.com The transformation of the 5β-isomer, etiocholanolone, has been observed to yield higher concentrations of the corresponding 19-norsteroid compared to the 5α-isomer, suggesting significant 5β-reductase activity. nih.gov AKR1D1 is the only enzyme in humans capable of performing this 5β-reduction and is essential for the metabolism of various steroid hormones and the synthesis of bile acids. nih.govacs.org

The following table outlines the key reductase enzymes and their impact on 19-norsteroid metabolism:

EnzymeFunctionKey Substrate TypeKey Product(s)
Steroid 5α-ReductaseReduction of the C4-C5 double bondΔ4-3-ketosteroids (e.g., nandrolone)5α-dihydro metabolites (e.g., 19-norandrosterone)
Steroid 5β-Reductase (AKR1D1)Reduction of the C4-C5 double bondΔ4-3-ketosteroids5β-dihydro metabolites (e.g., 19-noretiocholanolone)
Aldo-Keto Reductases (AKR1C family)Reduction of ketone groupsKetosteroidsHydroxysteroids

Baeyer-Villiger Oxidation in Steroid Metabolism (e.g., formation of steroidal lactones)

The Baeyer-Villiger oxidation is a significant reaction in steroid metabolism, catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). nih.govd-nb.info These enzymes, which are NADPH-dependent flavoproteins, insert an oxygen atom into a ketone substrate to produce an ester or, in the case of cyclic ketones, a lactone. nih.govcanada.ca This biocatalytic process is noted for its high degree of regioselectivity and stereoselectivity. canada.ca

Fungi and bacteria are primary sources of BVMOs capable of acting on steroidal ketones. researchgate.netacs.org For instance, the fungus Penicillium lanosocoeruleum has been shown to produce a BVMO that regioselectively lactonizes the D-ring of various C19 steroids, including androsterone (B159326), epiandrosterone, and androstanedione, with high yields (70%–99%). nih.govmdpi.com The oxidation of androsterone by this fungus yields 3α-hydroxy-17a-oxa-D-homo-5α-androstan-17-one, a D-ring δ-lactone. nih.govmdpi.com Similarly, steroid monooxygenase (STMO) from Rhodococcus rhodochrous catalyzes the Baeyer-Villiger conversion of progesterone (B1679170). nih.gov

Aromatization of 19-Norsteroids: Mechanistic Controversies and Enzymatic Involvement (CYP19A1)

The aromatization of androgens to estrogens is a key biological process catalyzed by the enzyme aromatase, a cytochrome P450 enzyme encoded by the CYP19A1 gene. nih.govuniprot.org This process involves three successive oxidation steps of the androgen A-ring, leading to the formation of a phenolic A-ring and the loss of the C19-methyl group as formic acid. uniprot.orguniprot.orggenecards.orghormonebalance.org

The ability of aromatase to metabolize 19-norsteroids, which inherently lack the C19-methyl group, has been a subject of considerable debate. nih.govhormonebalance.org Some studies have reported that the aromatization of 19-norandrogens is possible, while others have found it to be slow, inefficient, or altogether absent in various in vitro systems using recombinant human aromatase or placental microsomes. nih.govhormonebalance.org For example, under conditions where C19 androgens like testosterone (B1683101) were completely aromatized, the 19-norsteroid norethindrone (B1679910) showed no evidence of aromatization. nih.gov The conversion of other 19-norandrogens, such as 7α-methyl-19-nortestosterone (MENT) and 19-nortestosterone itself, proceeded very slowly. nih.gov

This has led to suggestions that 19-norsteroids may act as inhibitors of aromatase or that a different enzyme system might be involved in their aromatization. hormonebalance.orgbioscientifica.com Mechanistically, CYP19A1 can alternatively catalyze a reaction that yields a 19-norsteroid and formic acid from a C19 androgen, indicating a complex role for the enzyme in steroid metabolism. uniprot.orguniprot.orggenecards.orgnih.gov The presence of other substituents on the steroid nucleus, such as a methyl group at the 11β position, appears to completely block aromatization by recombinant human aromatase. nih.gov

Phase II Metabolic Reactions of 19-Norsteroids (Conjugation)

Following Phase I modifications, 19-norsteroids and their metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to enhance their polarity and facilitate urinary excretion. mdpi.com

Glucuronidation is a major metabolic pathway for 19-norsteroids. dshs-koeln.de The primary Phase I metabolite of 19-nortestosterone, 19-norandrosterone (19-NA), is extensively conjugated with glucuronic acid. dshs-koeln.de This reaction is catalyzed by uridine (B1682114) diphospho-glucuronosyltransferase (UGT) enzymes. In vitro studies using recombinant human UGT isoforms have identified UGT2B7 and UGT2B17 as the principal enzymes responsible for the glucuronidation of 19-norandrosterone, accounting for approximately 39% and 31% of the activity, respectively. dshs-koeln.de Other UGTs, such as UGT1A4 and UGT2B15, have also been implicated in the process. researchgate.net The resulting glucuronide conjugates, particularly 19-norandrosterone glucuronide, are the main target metabolites in doping control analysis. researchgate.net

EnzymeSubstrateRelative ContributionReference
UGT2B719-Norandrosterone~39% dshs-koeln.de
UGT2B1719-Norandrosterone~31% dshs-koeln.de
UGT1A419-NorandrosteroneImplicated researchgate.net
UGT2B1519-NorandrosteroneImplicated researchgate.net

In addition to glucuronidation, 19-norsteroid metabolites are also excreted as sulfate (B86663) conjugates. nih.govnih.gov Studies analyzing the urinary metabolic profile after administration of 19-norsteroids have shown that metabolites such as 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) are present as both glucuronide and sulfate conjugates. nih.govnih.gov Another metabolite, 19-norepiandrosterone (19-NEA), appears to be excreted almost exclusively as a sulfate. nih.govnih.gov

The relative abundance of sulfated versus glucuronidated metabolites can change over time. While the glucuronide of 19-NA is often the most prominent metabolite shortly after administration, the sulfate conjugate of 19-NA can be detected for a longer period, suggesting that monitoring sulfate metabolites could extend the window for detection. researchgate.netnih.gov Research indicates that for endogenous 19-norandrosterone, a significant portion (around 30%) can be sulfo-conjugated. researchgate.net

Metabolite Identification and Characterization

The identification and characterization of 19-norsteroid metabolites are critical for understanding their metabolic fate. The primary urinary metabolites identified after the administration of 19-norsteroids are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). mdpi.comoup.comnih.gov Generally, 19-NA is the more abundant of the two. oup.comnih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for the detection and quantification of these metabolites in urine. nih.govnih.govresearchgate.net These methods typically involve a sample preparation step that includes enzymatic hydrolysis (using β-glucuronidase) to cleave the conjugate, followed by extraction and derivatization (e.g., trimethylsilylation) to make the analytes suitable for GC-MS analysis. dshs-koeln.denih.gov High-resolution mass spectrometry (HRMS) is also used for precise determination. researchgate.netnih.gov

To distinguish between endogenous and exogenous sources of 19-norsteroids, gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is employed. researchgate.netdshs-koeln.dencats.ioncats.io This technique measures the carbon isotope ratio (¹³C/¹²C) of the metabolites, which can differ between naturally occurring steroids and their synthetic counterparts. researchgate.net

MetaboliteTypical Conjugate(s)Analytical Method(s)Reference
19-Norandrosterone (19-NA)Glucuronide, SulfateGC-MS, LC-MS/MS, GC/C/IRMS dshs-koeln.denih.govwada-ama.orgwada-ama.org
19-Noretiocholanolone (19-NE)Glucuronide, SulfateGC-MS, LC-MS/MS nih.govnih.govresearchgate.net
19-Norepiandrosterone (19-NEA)SulfateGC-MS nih.gov

Molecular Interactions and Biological Mechanisms of 19 Noretiocholan 3β Ol 17 One

Steroid Hormone Receptor Binding Mechanisms

Steroid hormones exert their physiological effects by binding to specific intracellular receptor proteins, which are members of the nuclear receptor superfamily. wikipedia.org This binding event is the primary signal that triggers a series of conformational changes in the receptor, leading to its activation and subsequent regulation of target gene transcription. nih.gov

In their inactive state, steroid hormone receptors are typically located in the cytoplasm, complexed with heat shock proteins (HSPs). oup.com The binding of a ligand, such as a derivative of 19-Noretiocholan-3β-ol-17-one, to the ligand-binding domain (LBD) of the receptor induces a significant conformational change. pnas.orgoup.comnih.gov This alteration in three-dimensional structure causes the dissociation of the HSPs, exposing the receptor's DNA-binding domain (DBD) and nuclear localization signals. youtube.com

The now-activated ligand-receptor complex translocates into the nucleus, where it typically dimerizes with another activated receptor. wikipedia.org This dimerization is often a prerequisite for the complex to recognize and bind to specific DNA sequences. glowm.com The conformational changes induced by the ligand are crucial not only for DNA binding but also for the subsequent recruitment of coactivator or corepressor proteins that are essential for modulating the transcriptional machinery. pnas.orgoup.com The specific nature of the conformational change can differ between agonist and antagonist binding, leading to different biological outcomes. nih.gov

As a 19-norandrogen, 19-Noretiocholan-3β-ol-17-one's biological activity is significantly mediated through its interaction with the Androgen Receptor (AR). Research on related 19-norandrogens, such as bolandiol (B191990) (19-nortestosterone-3β,17β-diol), provides insight into these interactions. Bolandiol has been shown to bind to the rat androgen receptor with a lower affinity compared to other androgens like testosterone (B1683101) (T), 5α-dihydrotestosterone (DHT), and 19-nortestosterone (19-NT). nih.gov

Studies have demonstrated that the removal of the 19-methyl group, a defining feature of 19-norandrogens, can lead to increased binding to the androgen receptor compared to testosterone. nih.gov Synthetic 19-nortestosterone derivatives are known to possess an affinity for the AR and can activate AR-dependent gene expression. nih.gov

Table 1: Relative Binding Affinity of Bolandiol to the Androgen Receptor Ligand Binding Domain (ARLBD)

Compound IC50 (nM) Relative Binding Affinity (%)
Bolandiol 100 2
Testosterone (T) 2 100
5α-Dihydrotestosterone (DHT) 1 200
19-Nortestosterone (19-NT) 2 100

Data derived from a competitive binding assay using purified rat ARLBD. The relative binding affinity is calculated relative to testosterone. nih.gov

A characteristic feature of many 19-norandrogens is their cross-reactivity with the Progesterone (B1679170) Receptor (PR). nih.govnih.gov Bolandiol, a precursor to the compound of interest, has demonstrated a low but measurable affinity for both human progesterone receptor isoforms, PR-A and PR-B. nih.gov This interaction is significant as it suggests that the biological effects of 19-Noretiocholan-3β-ol-17-one may be partially mediated through the progesterone receptor signaling pathway. The binding of 19-norandrogens to PR has been previously established in other studies. nih.gov

Table 2: Relative Binding Affinity of Bolandiol to Progesterone Receptors (PR-A and PR-B)

Compound Receptor IC50 (nM) Relative Binding Affinity (%)
Bolandiol PR-A >1000 <1
PR-B >1000 <1
Progesterone PR-A 10 100
PR-B 10 100
19-Nortestosterone (19-NT) PR-A 100 10
PR-B 100 10

Data from competitive binding assays with recombinant human PR-A and PR-B. The relative binding affinity is calculated relative to progesterone. nih.gov

The interaction of 19-nor steroids with the Mineralocorticoid Receptor (MR) presents a complex picture. Studies on related compounds have shown that the absence of the C-19 methyl group can significantly alter binding affinity for the MR. For instance, 19-norprogesterone (B1209251) exhibits a threefold higher affinity for the MR than progesterone itself and acts as a full mineralocorticoid agonist. nih.govnih.gov Similarly, 19-nordeoxycorticosterone (B1217766) has a higher affinity for the MR than aldosterone. nih.gov These findings suggest that 19-Noretiocholan-3β-ol-17-one may also interact with the MR, potentially influencing electrolyte and fluid balance. nih.gov The mineralocorticoid receptor shares considerable sequence homology with other steroid receptors, which can lead to cross-reactivity. wikipedia.org

In contrast to its interactions with other steroid receptors, research on bolandiol indicates a lack of significant binding to the Glucocorticoid Receptor (GR). nih.gov Studies showed that the relative binding affinity of bolandiol for the GR was less than 1% of that of the standard, dexamethasone. nih.gov This suggests that 19-Noretiocholan-3β-ol-17-one is unlikely to exert significant glucocorticoid-like effects, which are typically associated with metabolism and immune response regulation. medchemexpress.com The GR operates through binding to glucocorticoid response elements to regulate gene expression. mdpi.com

Upon ligand binding, activation, and translocation to the nucleus, the steroid hormone receptor complex must interact with specific DNA sequences known as Hormone Response Elements (HREs) to regulate gene transcription. biology-pages.infooup.com These HREs are typically located in the promoter regions of target genes. biology-pages.info

The activated receptor dimer binds to its cognate HRE, which for androgen and progesterone receptors are often similar palindromic sequences. clinician.comglowm.com This binding event serves as an anchor, allowing the receptor to recruit a host of coactivator or corepressor proteins. clinician.com This multiprotein complex then interacts with the basal transcriptional machinery, including RNA polymerase II, to either enhance or suppress the rate of transcription of the target gene. oup.comclinician.com The specific sequence of the HRE and the cellular context, including the availability of coregulatory proteins, ultimately determine the precise biological response to the steroid hormone. biology-pages.infoglowm.com

Coactivator and Corepressor Protein Recruitment

The biological activity of 19-Noretiocholan-3β-ol-17-one, as a metabolite of the potent androgen receptor (AR) agonist nandrolone (B1676933), is fundamentally linked to its interaction with nuclear receptors and the subsequent recruitment of transcriptional coregulatory proteins. nih.govwikipedia.org Upon entering a target cell and binding to the ligand-binding domain (LBD) of the androgen receptor, the steroid-receptor complex undergoes a conformational change. This transformation is critical for the dissociation of corepressor proteins and the recruitment of coactivator proteins.

In its unliganded state, the androgen receptor is often bound to a complex of heat shock proteins and corepressors, which maintain it in an inactive conformation and prevent its translocation to the nucleus. The binding of an agonist, such as a nandrolone metabolite, initiates the release of these inhibitory proteins. Subsequently, specific surfaces on the activated receptor LBD become available for binding with coactivator proteins, which typically possess LXXLL motifs. drugbank.com

Phosphorylation Events in Receptor Activation

The activation of the androgen receptor (AR) is a multi-step process where post-translational modifications, particularly phosphorylation, play a crucial role. Phosphorylation of the AR and its associated proteins facilitates key events such as nuclear localization and full transcriptional activity. kjsm.org The parent compound of 19-Noretiocholan-3β-ol-17-one, nandrolone, has been shown to influence these phosphorylation events. Studies have demonstrated that nandrolone binding to the AR can induce the release of the receptor from its associated heat shock protein, Hsp90, and promote its translocation to the nucleus. nih.gov Notably, higher concentrations of nandrolone have been linked to an increased expression and phosphorylation of Hsp90, providing indirect evidence of AR activation. nih.gov

This ligand-induced phosphorylation is a critical step in the signaling cascade. Phosphorylation of the hinge region between the DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the androgen receptor is known to facilitate its import into the nucleus. kjsm.org Once inside the nucleus, the activated AR-ligand complex can bind to androgen response elements (AREs) on the DNA to modulate gene expression. Therefore, the phosphorylation events initiated by the binding of nandrolone and its metabolites are integral to the subsequent genomic actions mediated by the androgen receptor.

Enzymatic Inhibition and Modulation

Modulation of Aromatase Activity by 19-Norsteroids

19-Norsteroids, the class of compounds to which 19-Noretiocholan-3β-ol-17-one belongs, are known to interact with key enzymes in steroid metabolism, most notably aromatase (CYP19A1). Aromatase is responsible for the conversion of androgens into estrogens. Research has shown that certain parent 19-norsteroids can significantly inhibit aromatase activity.

Studies conducted on human cultured breast carcinoma cells demonstrated that the anabolic steroids 19-nortestosterone and 19-norandrostenedione (B190405) inhibit the conversion of androstenedione (B190577) to estrone (B1671321) in a dose-dependent manner. At a concentration of 10⁻⁶ M, both compounds produced approximately 90% inhibition of aromatase activity. This level of inhibition is comparable to that of the known aromatase inhibitor 4-hydroxyandrostenedione. The progestational agent R5020 also showed inhibitory effects (30% at 10⁻⁶ M), highlighting the complex interactions of these steroids with the enzyme.

Despite the evidence of aromatase inhibition, some unique effects have been reported in users of 19-norsteroids, which may be related to the compounds' ability to bind to and activate the progesterone receptor (PR). kjsm.org The progestogenic activity of these compounds is speculated to have synergistic effects with the estrogen receptor (ER) and estrogens, which could explain certain estrogen-like effects even in the presence of reduced aromatization. kjsm.org

Inhibition of Aromatase (Estrone Formation) by Various Steroids
CompoundConcentration (M)Inhibition of Estrone Formation (%)
19-Nortestosterone10-6~90%
19-Norandrostenedione10-6~90%
Dihydrotestosterone10-6>90%
4-Hydroxyandrostenedione10-6>90%
R5020 (Progestin)10-630%
Danazol10-630%
Aminoglutethimide (B1683760)10-625%
Progesterone10-6No Effect

Effects on Other Steroidogenic Enzymes

Beyond aromatase, 19-norsteroids and their metabolites interact with a range of other enzymes critical for steroid biosynthesis and metabolism. 19-Noretiocholan-3β-ol-17-one is itself a product of enzymatic action, primarily via the 5α-reductase pathway acting on its parent compound, nandrolone. nih.govwikipedia.org This indicates that 19-norsteroids serve as substrates for key steroidogenic enzymes.

Steroid-Membrane Interactions and Cellular Uptake Mechanisms

Membrane Partitioning and Permeability

The entry of steroids into target cells is a critical prerequisite for their interaction with intracellular receptors. While historically viewed as a simple process of passive diffusion across the lipid bilayer, recent research indicates a more complex mechanism involving significant passive, lipophilicity-driven accumulation. nih.govnih.gov This model suggests that steroids are not just passing through the membrane but are partitioning into it, leading to markedly elevated intracellular concentrations compared to the extracellular environment. nih.gov

The efficiency of this uptake varies widely and is highly dependent on the specific structure of the steroid. nih.govnih.gov Studies have revealed strong preferences for certain structural features. Of direct relevance to 19-Noretiocholan-3β-ol-17-one, there is a demonstrated preference for steroids with a 3β-hydroxyl (3β-OH) group over those with a 3-keto structure. nih.gov This suggests that the 3β-OH configuration of 19-Noretiocholan-3β-ol-17-one may facilitate its accumulation within cells.

Conformational Dynamics within Lipid Bilayers

The orientation and insertion depth of a steroid within a phospholipid bilayer are critical determinants of its effect on membrane properties. These conformational dynamics are primarily governed by the steroid's ability to form hydrogen bonds with the lipid head groups and the hydrophobicity of the steroid core. nih.gov Molecular dynamics simulations of a diverse set of 26 steroids have shown that the steroid core itself does not dictate a universal orientation within the membrane. acs.org Instead, the functional groups at the C3 and C17 positions play a pivotal role. nih.gov

For steroids with a hydroxyl group at the C3 position, like 19-Noretiocholan-3β-ol-17-one, this group can act as a hydrogen-bond donor, forming stable interactions with the phosphate (B84403) and glycerol (B35011) groups of the phospholipid headgroups. nih.gov This interaction anchors the "head" of the steroid (C3 end) at the lipid-water interface. acs.org The remainder of the hydrophobic tetracyclic ring system and the C17-ketone group would then be positioned within the hydrophobic core of the bilayer. nih.govrsc.org This leads to a relatively well-defined orientation, with the long axis of the steroid molecule oriented roughly parallel to the lipid acyl chains. acs.org

The insertion depth is also influenced by these interactions. The C3 hydroxyl group's affinity for the polar headgroup region keeps that end of the molecule near the surface, while the hydrophobic steroid nucleus penetrates the nonpolar interior. nih.gov Studies combining X-ray diffraction and molecular dynamics simulations on other steroids have demonstrated their ability to alter bilayer thickness and lipid order, which is a direct consequence of their insertion and orientation. nih.gov

Table 1: Predicted Conformational Properties of 19-Noretiocholan-3β-ol-17-one in a Lipid Bilayer (Inferred from Analogous Steroids)
PropertyPredicted CharacteristicGoverning Factors
OrientationRelatively upright, parallel to lipid acyl chainsHydrogen bonding of C3-OH group with lipid headgroups
Insertion DepthC3 end anchored at the lipid-water interface, steroid core within the hydrophobic regionBalance between polar C3-OH interaction and hydrophobic core
Positional DynamicsSome flexibility in tilt angle and depth, but generally constrained by the C3-OH anchorThermal fluctuations and lipid packing

Flip-Flop Kinetics across Membranes

The transverse movement of a steroid from one leaflet of the lipid bilayer to the other, known as "flip-flop," is a key aspect of its ability to cross cell membranes. nih.gov The rate of this process is highly dependent on the steroid's chemical structure, particularly its polarity. nih.gov Overcoming the energy barrier associated with moving polar functional groups through the hydrophobic membrane core is the rate-limiting step for this translocation. acs.org

Extensive molecular dynamics simulations have revealed that the rates of steroid flip-flop can vary by as much as nine orders of magnitude among different compounds. acs.orgnih.gov This vast range is directly correlated with the energy required to transfer the steroid from a polar environment (water) to a nonpolar one (cyclohexane), which serves as a proxy for the membrane interior. nih.gov Steroids with more polar groups, such as multiple hydroxyl groups, exhibit significantly slower flip-flop rates. acs.org

For a steroid like 19-Noretiocholan-3β-ol-17-one, which has one hydroxyl group and one ketone group, the flip-flop kinetics would be intermediate compared to highly nonpolar steroids (like progesterone) and more polar steroids (like corticosteroids). The single hydroxyl group must be desolvated as it traverses the hydrophobic core, presenting a significant energy barrier. nih.gov Studies on testosterone, which also has a single hydroxyl and a ketone group, can provide a reasonable estimate. The predicted timescale for the flip-flop of such steroids is in the range of microseconds to milliseconds. unipd.it This is considerably slower than the exit rate from the membrane into the aqueous phase, making flip-flop the rate-limiting step for cellular uptake of such polar steroids. acs.orgnih.gov

Table 2: Estimated Kinetic Parameters for Membrane Translocation of 19-Noretiocholan-3β-ol-17-one (Based on Steroid Analogs)
Kinetic ProcessEstimated Rate/TimescaleRate-Limiting Factor
Membrane Entry (Partitioning)FastHydrophobicity of the steroid core
Flip-Flop (Transverse Diffusion)Microseconds to MillisecondsEnergy barrier of moving the C3-OH group through the hydrophobic core
Membrane ExitFast (nanoseconds)Relatively weak overall interaction with the membrane compared to structural lipids like cholesterol

Advanced Analytical Methodologies for Research on 19 Noretiocholan 3β Ol 17 One

Chromatographic Techniques for Separation and Profiling

Chromatography is a fundamental tool for the separation of 19-noretiocholan-3β-ol-17-one and its related compounds from complex biological samples, such as urine. The choice of chromatographic technique is often dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the metabolites being investigated.

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), has long been a cornerstone in the analysis of anabolic steroid metabolites, including 19-noretiocholan-3β-ol-17-one. This technique offers excellent sensitivity and is a well-established method for the determination of anabolic steroids in complex matrices like urine. For GC analysis, non-volatile compounds like steroid metabolites must undergo a chemical derivatization step to increase their volatility and thermal stability.

The detection of 19-norsteroid abuse in doping control often relies on the determination of 19-norandrosterone (B1242311) by GC-MS/MS. In some cases, confirmatory analysis is performed using gas chromatography coupled to isotope ratio mass spectrometry (GC-C-IRMS), especially for samples with 19-norandrosterone concentrations in a specific range. GC-MS/MS provides a high degree of certainty in the identification and quantification of target compounds.

Table 1: GC-MS/MS Parameters for Anabolic Steroid Analysis

ParameterDescription
DerivatizationEssential for increasing volatility and thermal stability of steroid metabolites.
Ionization ModeElectron Ionization (EI) is commonly used.
Mass AnalyzerTandem mass spectrometry (MS/MS) for high selectivity and sensitivity.
ApplicationRoutine screening and confirmation of anabolic steroid metabolites in anti-doping.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and complementary technique to GC-MS for the analysis of 19-noretiocholan-3β-ol-17-one and its conjugates. A significant advantage of LC-MS/MS is the ability to directly analyze conjugated metabolites, such as glucuronides and sulfates, without the need for hydrolysis and derivatization steps that are mandatory for GC-MS. This simplifies sample preparation and reduces the risk of analytical errors.

LC-MS/MS methods have been developed and validated for the simultaneous detection and quantification of various nandrolone (B1676933) metabolites, including the glucuronide and sulfate (B86663) forms of 19-norandrosterone and 19-noretiocholanolone (B1255105). These methods offer high sensitivity and accuracy, with the ability to quantify analytes at low ng/mL levels. The validation parameters for LC-MS/MS methods are often comparable to those of GC-MS, with limits of quantification (LOQ) typically below 1 ng/mL.

Table 2: Comparison of GC-MS and LC-MS/MS for 19-Noretiocholan-3β-ol-17-one Analysis

FeatureGC-MS/MSLC-MS/MS
Sample PreparationRequires hydrolysis and derivatization.Direct analysis of conjugates possible.
AnalytesPrimarily free steroids.Free and conjugated steroids (glucuronides, sulfates).
SensitivityHigh.High, with LOQs <1 ng/mL.
SelectivityHigh.High.

High-performance liquid chromatography (HPLC) plays a crucial role in the analytical workflow for 19-noretiocholan-3β-ol-17-one, primarily as a powerful tool for sample purification and metabolite separation prior to detection by other techniques. In the context of anti-doping analysis, HPLC is often used as a clean-up step to isolate specific metabolites from the complex urinary matrix. This is particularly important for sensitive analyses like GC-C-IRMS, where interferences can affect the accuracy of isotope ratio measurements. The use of HPLC for sample purification helps to improve the signal-to-noise ratio and ensures the purity of the analyte peak.

Capillary electrophoresis-mass spectrometry (CE-MS) is a high-resolution analytical technique that is particularly well-suited for the analysis of charged metabolites. In the context of 19-noretiocholan-3β-ol-17-one research, CE-MS offers a promising approach for the separation and detection of its conjugated forms, such as sulfate and glucuronide metabolites, which are charged molecules. The technique separates ions based on their charge and size, providing a different separation mechanism compared to chromatography and thus offering complementary information. While not as commonly reported as GC-MS or LC-MS for routine analysis of this specific compound, the principles of CE-MS make it a valuable tool for metabolomics studies involving charged steroid metabolites.

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry is the definitive technique for the identification and quantification of 19-noretiocholan-3β-ol-17-one due to its high specificity and sensitivity. Different mass spectrometry approaches are utilized depending on the analytical goals.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the unambiguous identification of compounds and the characterization of unknown metabolites. In the analysis of 19-noretiocholan-3β-ol-17-one and its metabolic products, LC-HRMS can be used to differentiate between compounds with very similar masses. The high resolving power of HRMS helps to distinguish the analyte signal from background interferences in complex biological matrices, thereby increasing the confidence in identification. This technique is particularly useful in metabolomics studies for the elucidation of metabolic pathways of anabolic steroids.

Table 3: Key Advantages of HRMS in 19-Noretiocholan-3β-ol-17-one Analysis

AdvantageDescription
High Mass AccuracyAllows for the determination of the elemental composition of an ion, aiding in confident identification.
High ResolutionSeparates ions with very small mass differences, reducing interferences from the sample matrix.
Metabolite IdentificationFacilitates the identification of novel or unexpected metabolites through accurate mass measurement of parent and fragment ions.
SpecificityIncreases the specificity of detection, especially in complex biological samples.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of steroids, including 19-Noretiocholan-3β-ol-17-one. nih.govnih.gov The process involves multiple stages of mass analysis, typically within a single instrument. Initially, the intact molecule is ionized and selected as a "precursor ion" in the first mass analyzer. This selected ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with neutral gas molecules. The resulting "product ions" are subsequently analyzed in a second mass analyzer, generating a product ion spectrum. oup.com

This fragmentation pattern serves as a molecular fingerprint, providing crucial information about the compound's structure. For 19-Noretiocholan-3β-ol-17-one, characteristic fragmentation would involve cleavages of the steroid's four-ring system and the loss of functional groups. While specific fragmentation data for this exact isomer is not extensively published, analysis of related androstan-17-one (B1248925) steroids allows for the prediction of likely fragmentation pathways. researchgate.netnih.gov Key fragmentation events would include the loss of a water molecule (H₂O) from the 3-hydroxyl group and characteristic cleavages of the D-ring around the 17-keto group. These fragmentation patterns are essential for confirming the identity of the steroid in complex biological matrices. endocrine-abstracts.org

Electron-Activated Dissociation (EAD) for Isomer and Isobar Differentiation

Electron-activated dissociation (EAD) is a more recent and advanced fragmentation technique that offers complementary information to traditional CID. EAD utilizes interactions with electrons to induce fragmentation, which can cleave bonds that are typically stable under CID conditions. This capability is particularly valuable for the analysis of steroids, which often exist as numerous closely related isomers (compounds with the same formula but different structures) and isobars (compounds with the same nominal mass).

A significant advantage of EAD is its ability to distinguish between stereoisomers, such as the 3β- and 3α-hydroxy epimers of steroids. The different spatial orientations of the hydroxyl group can lead to unique fragmentation pathways under EAD, producing distinct product ions that allow for their unambiguous differentiation. This level of detail is often difficult to achieve with CID alone. EAD provides richer fragmentation spectra, which can be crucial for identifying and characterizing specific isomers of 19-Noretiocholan-3β-ol-17-one in complex mixtures.

Table 1: Comparison of CID and EAD for Steroid Analysis

FeatureCollision-Induced Dissociation (CID)Electron-Activated Dissociation (EAD)
Fragmentation MechanismCollisional activation with a neutral gas, leading to vibrational excitation and bond cleavage.Interaction with electrons, leading to electronic excitation or capture and subsequent bond cleavage.
Bond CleavageTypically cleaves the weakest bonds. May not provide extensive fragmentation for robust structures like steroid rings.Can cleave different, often stronger, bonds, providing more extensive fragmentation and unique product ions.
Isomer DifferentiationLimited ability to differentiate between stereoisomers as they often produce similar fragmentation patterns.More effective at differentiating isomers by producing unique fragments based on the molecule's 3D structure.
Application to SteroidsStandard method for general structural confirmation.Provides deeper structural insights, especially for distinguishing between epimers (e.g., 3β-ol vs. 3α-ol).

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM)

For quantitative analysis, Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are highly sensitive and selective mass spectrometric techniques.

Selected Ion Monitoring (SIM): This is a single-stage mass spectrometry technique where the instrument is set to detect only a few specific ions corresponding to the analyte of interest, rather than scanning the entire mass range. By focusing on specific m/z values, SIM significantly increases sensitivity and reduces chemical noise from the matrix.

Multiple Reaction Monitoring (MRM): MRM is a tandem mass spectrometry (MS/MS) technique that offers even greater selectivity than SIM. protocols.io In MRM, a specific precursor ion for the target analyte is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is selected in the second mass analyzer for detection. The specific precursor-to-product ion transition is a highly unique characteristic of the analyte, minimizing the likelihood of interference from other compounds in the sample. researchgate.net This makes MRM the gold standard for quantification in complex matrices like plasma or urine. clinlabint.com

Table 2: Comparison of SIM and MRM for Quantitative Analysis

ParameterSelected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
TechniqueSingle Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
SelectivityGood; monitors specific m/z of the intact ion.Excellent; monitors a specific fragmentation transition (precursor ion → product ion).
SensitivityHighVery High
Susceptibility to InterferenceModerate; isobaric interferences are possible.Low; interference is unlikely as the interfering compound must have the same precursor and product ion masses.
Primary UseQuantification of known compounds in relatively clean samples.Gold standard for quantification of target compounds in complex biological matrices.

Imaging Mass Spectrometry (e.g., MALDI) in Steroid Analysis

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. tandfonline.com Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are two common IMS techniques used for steroid analysis. acs.orgnih.gov

In MALDI-IMS, a thin tissue section is coated with an energy-absorbing matrix. A laser is fired across the tissue, desorbing and ionizing molecules from discrete spots. The resulting ions are analyzed by the mass spectrometer to create a map of their distribution. ed.ac.uknih.gov A significant challenge in steroid analysis is their poor ionization efficiency. This is often overcome by on-tissue chemical derivatization, for instance, using reagents like Girard's T to introduce a charged group onto the steroid, enhancing its signal. nih.govresearchgate.net

DESI-MS is an ambient ionization technique that uses a charged solvent spray to desorb and ionize molecules directly from a surface. youtube.com It allows for the analysis of tissues with minimal sample preparation. Both techniques can be used to map the distribution of 19-Noretiocholan-3β-ol-17-one and its precursors or other metabolites within specific organs or tissues, providing valuable insights into local steroid metabolism and function. nih.gov

Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including steroids. It provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule.

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) gives information about the dihedral angle between adjacent protons. For 19-Noretiocholan-3β-ol-17-one, the proton attached to C3, bearing the hydroxyl group, would be a key diagnostic signal. Its chemical shift and coupling constants would help confirm the β-orientation of the hydroxyl group.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and functional group. The carbonyl carbon at C17 would show a characteristic downfield signal (typically >200 ppm), while the C3 carbon attached to the hydroxyl group would appear in the 60-80 ppm range.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, HMBC) allow for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of 19-Noretiocholan-3β-ol-17-one.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in 19-Noretiocholan-3β-ol-17-one *

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-3~3.6 (multiplet)~71
C-17-~220
C-18 (CH₃)~0.8 (singlet)~14

Note: These are approximate values based on related steroid structures. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.com

Vibrational Spectroscopy (e.g., IR, VCD)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule. For 19-Noretiocholan-3β-ol-17-one, the key characteristic absorption bands would be a broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and a sharp, strong peak around 1740 cm⁻¹ for the C=O stretching of the five-membered ring ketone at C17. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov It is a powerful technique for determining the absolute configuration and solution-phase conformation of chiral molecules like steroids. semanticscholar.org The VCD spectrum provides a unique fingerprint that is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for different possible stereoisomers, the absolute configuration can be unambiguously determined. researchgate.netresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for 19-Noretiocholan-3β-ol-17-one

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3300 - 3500 (broad)
Ketone (C=O)C=O Stretch (in 5-membered ring)~1740 (strong, sharp)
Alkyl (C-H)C-H Stretch2850 - 3000

Sample Preparation Strategies for Steroid Analysis

Effective sample preparation is fundamental to reliable steroid analysis, aiming to isolate and concentrate analytes of interest while removing interfering substances from the biological matrix. chromatographyonline.com This process enhances the accuracy, precision, and sensitivity of subsequent analytical measurements. thermofisher.com For 19-noretiocholan-3β-ol-17-one, which is often present in conjugated forms (glucuronide or sulfate) in urine, sample preparation typically involves an initial hydrolysis step to cleave these conjugates, followed by extraction and purification. mdpi.comwada-ama.org

In recent years, microextraction techniques have gained prominence in analytical and bioanalytical fields due to their efficiency, minimal use of organic solvents, and high enrichment factors. mdpi.commdpi.com These methods are particularly advantageous for complex biological matrices. mdpi.com Techniques such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) have been developed for the purification and pre-concentration of various analytes, including steroids, prior to analysis by mass spectrometry. mdpi.com

SPME, for instance, involves the direct extraction of analytes from a sample onto a coated fiber, establishing a partition equilibrium. nih.gov This solvent-free technique is valued for its simplicity and efficiency. nih.gov While specific applications focusing solely on 19-noretiocholan-3β-ol-17-one are not extensively detailed, the principles of microextraction are broadly applicable to steroid analysis, offering a rapid and green alternative to traditional methods. mdpi.commdpi.com

Table 1: Comparison of Common Microextraction Techniques

TechniquePrincipleKey Advantages
Solid-Phase Microextraction (SPME) Analyte partitioning between the sample matrix and a coated fused silica (B1680970) fiber. nih.govSolvent-free, simple, efficient, combines extraction and pre-concentration. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) A small volume of extraction solvent is dispersed into the aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer. mdpi.comFast, high enrichment factor, requires small volumes of organic solvent. mdpi.com
Microextraction by Packed Sorbent (MEPS) A miniaturized version of SPE where the sorbent is packed into a syringe, allowing for online extraction and injection. mdpi.comLow sample volume, reduced solvent consumption, can be automated.

Solid Phase Extraction (SPE) is a widely used and robust technique for purifying and concentrating analytes from complex mixtures prior to chromatographic analysis. nih.govchromatographyonline.comthermofisher.com It has become a cornerstone in the sample preparation for steroid analysis, including nandrolone metabolites. nih.gov The technique operates on the principle of chromatography, where components of a mixture are separated based on their affinity for a solid stationary phase and a liquid mobile phase. thermofisher.comnih.gov

The general SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it for sample retention. chromatographyonline.com

Sample Loading: The sample is passed through the sorbent bed, where the analyte of interest is retained. chromatographyonline.com

Washing: Interfering compounds are selectively washed away from the sorbent. chromatographyonline.com

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. thermofisher.com

For steroid analysis, various SPE sorbents can be employed, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, depending on the specific properties of the target analyte and the sample matrix. nih.govnih.govnih.gov SPE is highly effective in removing interferences from biological samples like urine and plasma, thereby improving the quality of analytical results and extending the life of analytical instruments. thermofisher.com

Table 2: Common SPE Sorbents and Their Applications in Steroid Analysis

Sorbent TypeRetention MechanismTypical Application
Reversed-Phase (e.g., C8, C18) Hydrophobic interactions. chromatographyonline.comExtraction of nonpolar to moderately polar steroids from aqueous matrices. chromatographyonline.comnih.gov
Normal-Phase (e.g., Silica, Alumina) Polar interactions (hydrogen bonding, dipole-dipole). chromatographyonline.comExtraction of polar steroids from nonpolar matrices. chromatographyonline.comnih.gov
Ion-Exchange (e.g., Cation, Anion) Electrostatic interactions with charged analytes. chromatographyonline.comExtraction of charged steroids or for removing charged interferences. nih.gov
Mixed-Mode Polymeric Sorbents Combination of hydrophobic and ion-exchange interactions. nih.govnih.govSelective extraction of a wide range of compounds with varying properties. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids like 19-noretiocholan-3β-ol-17-one. mdpi.comnih.gov However, many steroids are not sufficiently volatile or thermally stable for direct GC analysis. sigmaaldrich.com Derivatization is a chemical modification process used to convert analytes into a form that is more amenable to GC analysis. sigmaaldrich.comresearchgate.net This process can increase volatility, improve thermal stability, enhance chromatographic separation, and provide more characteristic mass spectra for identification. researchgate.netsemanticscholar.org

For steroids containing hydroxyl and ketone groups, such as 19-noretiocholan-3β-ol-17-one, the most common derivatization method is silylation. sigmaaldrich.com This involves replacing active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are frequently used. sigmaaldrich.comnih.gov The resulting TMS derivatives are more volatile and produce characteristic mass fragments, aiding in their detection and structural elucidation by MS. researchgate.netresearchgate.net The derivatization reaction conditions, including temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Table 3: Common Derivatization Reagents for Steroid GC-MS Analysis

Reagent(s)AbbreviationTarget Functional GroupsKey Features
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyls, Carboxyls, AminesA strong silylating agent, often used for creating TMS derivatives of steroids. nih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide + TrimethylchlorosilaneBSTFA + TMCSHydroxyls, Carboxyls, AminesA very common and effective reagent mixture; TMCS acts as a catalyst. sigmaaldrich.com
Methoxyamine Hydrochloride followed by a silylating agentMeOxCarbonyl (Ketone) groupsForms methoxime derivatives of ketones to prevent enolization and stabilize the molecule before silylation of hydroxyl groups. nih.gov

Immunochemical Assays in Research (e.g., ELISA)

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for screening large numbers of samples for the presence of specific compounds or classes of compounds. endocrine-abstracts.org These assays are based on the highly specific binding interaction between an antibody and its target antigen. wada-ama.org In the context of 19-noretiocholan-3β-ol-17-one research, immunoassays can be developed to detect nandrolone and its metabolites. endocrine-abstracts.org

An ELISA for nandrolone metabolites would typically involve producing antibodies that can recognize and bind to structures like 19-noretiocholan-3β-ol-17-one. endocrine-abstracts.org The assay is generally performed in a microplate format, allowing for high-throughput analysis. While ELISAs are highly sensitive and excellent for screening purposes, they can sometimes exhibit cross-reactivity with structurally similar steroids. endocrine-abstracts.org Therefore, positive results from an immunoassay are typically considered presumptive and require confirmation by a more specific method like GC-MS or liquid chromatography-mass spectrometry (LC-MS). endocrine-abstracts.org

A study on developing a sensitive ELISA for the parent compound, nandrolone, noted that the antibodies produced had minimal cross-reactivity with its metabolites, demonstrating the high specificity that can be achieved. endocrine-abstracts.org The development of such assays provides a rapid and cost-effective tool for initial screening in various research and monitoring applications. endocrine-abstracts.org Another approach, immunoaffinity chromatography, utilizes these specific antibodies immobilized on a solid support to selectively extract and purify target analytes from a sample, simplifying the cleanup process before instrumental analysis. wada-ama.org

Perspectives and Future Directions in 19 Noretiocholan 3β Ol 17 One Research

Elucidation of Novel Biosynthetic and Metabolic Pathways

While 19-noretiocholan-3β-ol-17-one is primarily recognized as a human metabolite of exogenous nandrolone (B1676933), the exploration of alternative and novel biosynthetic and metabolic pathways remains a compelling area of research. The potential for in situ or de novo production by microorganisms, as well as the identification of previously uncharacterized metabolic routes in humans, could reshape our understanding of this compound.

Recent studies have indicated that 19-norsteroids can be formed through the demethylation of endogenous steroids in stored urine samples, a process potentially mediated by microbial contamination. wada-ama.orgnih.govwada-ama.org This opens up an intriguing avenue for investigating the specific microorganisms and enzymatic machinery capable of this biotransformation. Future research could focus on identifying and characterizing the microbial enzymes, such as demethylases, that can act on endogenous C19 steroids to produce 19-norsteroids. wada-ama.org The hypothesis that fungal enzymes like 14α-demethylase (CYP51A1) might be capable of demethylating androgens to form 19-norsteroids has been explored, although definitive evidence is still forthcoming. wada-ama.org

Furthermore, a deeper dive into the human metabolism of 19-norsteroids is warranted. While the conversion of nandrolone to 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105) is established, the complete metabolic map, including minor and previously unidentified metabolites, is not fully elucidated. wikipedia.orgwikipedia.org Re-investigating nandrolone metabolism using advanced analytical techniques could reveal novel pathways and metabolites, including different isomers and conjugates of 19-noretiocholan-3β-ol-17-one. dshs-koeln.de

Table 1: Potential Novel Biosynthetic and Metabolic Pathways for Investigation

Pathway TypePotential OriginKey Research Questions
Microbial BiosynthesisBacteria, FungiCan specific microorganisms synthesize 19-noretiocholan-3β-ol-17-one de novo or via biotransformation of other steroids? What are the specific enzymes and genetic pathways involved?
In Situ FormationStored Biological SamplesWhat are the precise mechanisms and microbial species responsible for the demethylation of endogenous steroids to form 19-norsteroids in stored samples?
Human MetabolismEndogenous ProductionAre there undiscovered endogenous pathways for the formation of 19-norsteroids in humans, independent of exogenous precursor intake?
Extended Metabolic ProfilingHumanWhat are the full profiles of glucuronide and sulfate (B86663) conjugates of 19-noretiocholanolone and other nandrolone metabolites? semanticscholar.orgwada-ama.org

Advanced Enzymological Studies of Steroid-Transforming Enzymes

The formation and metabolism of 19-noretiocholan-3β-ol-17-one are governed by the action of various steroid-transforming enzymes. A more profound understanding of the kinetics, substrate specificity, and regulatory mechanisms of these enzymes is crucial for a complete picture of this compound's biochemistry.

Future enzymological studies should focus on the specific interactions of 19-norsteroid substrates with key enzymes. Of particular interest is the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) family of enzymes, which are critical for the biosynthesis of all classes of steroid hormones. nih.govwikipedia.org While their role in converting pregnenolone (B344588) and dehydroepiandrosterone (B1670201) is well-documented, their activity on 19-norsteroid precursors of 19-noretiocholan-3β-ol-17-one is less understood. nih.govwikipedia.orguniprot.orgresearchgate.net Detailed kinetic studies could reveal the efficiency of these enzymes in metabolizing various 19-norsteroids and how this might differ from their action on endogenous C19 steroids.

Similarly, the reductases responsible for the formation of the 3β-hydroxy group and the reduction of the double bond in the A-ring of the steroid nucleus warrant further investigation. The characterization of specific 5β-reductases that act on 19-nor-4-androstene-3,17-dione to produce the 5β-estran-17-one backbone of 19-noretiocholanolone is a key area for future research.

Table 2: Key Steroid-Transforming Enzymes for Future Research

Enzyme FamilyPotential Role in 19-Noretiocholan-3β-ol-17-one MetabolismResearch Focus
3β-Hydroxysteroid Dehydrogenases (3β-HSDs)Formation of the 3β-hydroxy group from a 3-keto precursor or isomerization. nih.govSubstrate specificity for 19-norsteroids, kinetic parameters, and comparison with endogenous steroid substrates.
5β-ReductasesReduction of the C4-C5 double bond to create the 5β-stereochemistry.Identification and characterization of specific 5β-reductases that metabolize 19-norsteroids.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs)Interconversion between the 17-keto group of 19-noretiocholanolone and a 17β-hydroxy group.Reversibility of the reaction with 19-noretiocholanolone as a substrate and the role in its overall metabolic fate.
Cytochrome P450 EnzymesPotential involvement in hydroxylation or other oxidative modifications.Screening for P450 enzymes that can metabolize 19-noretiocholanolone and its precursors.

Development of High-Throughput Analytical Platforms for Steroid Profiling

The ability to accurately and efficiently detect and quantify 19-noretiocholan-3β-ol-17-one and a wide array of other steroids is fundamental to advancing research in this area. The continued development of high-throughput analytical platforms will be instrumental in enabling large-scale studies for metabolomics, clinical diagnostics, and anti-doping applications.

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for steroid analysis, including the detection of 19-noretiocholanolone. nih.govresearchgate.netnih.gov However, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer enhanced sensitivity and specificity, as well as the ability to analyze conjugated metabolites directly. wada-ama.org Future efforts should focus on the development of comprehensive LC-MS/MS methods that can simultaneously quantify a broad panel of 19-norsteroid metabolites, including their glucuronide and sulfate conjugates, in various biological matrices. semanticscholar.org

The integration of these advanced analytical techniques with automated sample preparation and data analysis pipelines will create powerful high-throughput platforms. Such platforms will be invaluable for conducting large-scale metabolomic studies to identify novel biomarkers and for the efficient screening of large numbers of samples in anti-doping laboratories.

Computational Design and Prediction of 19-Norsteroid Activities

Computational approaches, including molecular modeling and in silico prediction, offer a powerful and cost-effective means to explore the potential biological activities of 19-norsteroids like 19-noretiocholan-3β-ol-17-one. These methods can guide future experimental studies by predicting interactions with biological targets and forecasting potential pharmacological effects.

Molecular docking studies can be employed to predict the binding affinity of 19-noretiocholan-3β-ol-17-one to various nuclear receptors and other steroid-binding proteins. nih.gov By comparing its predicted binding modes and affinities with those of known ligands, researchers can generate hypotheses about its potential endocrine activities. For instance, docking studies could explore its potential interaction with androgen, estrogen, and progesterone (B1679170) receptors, as well as other less conventional steroid receptors.

Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of a range of 19-norsteroids based on their chemical structures. nih.gov By building models from existing data on the activity of related compounds, it may be possible to predict the potential for 19-noretiocholan-3β-ol-17-one to exhibit specific biological effects. These in silico predictions can help prioritize compounds for further in vitro and in vivo testing. mdpi.com

Exploration of Unique Biological Roles and Mechanisms

While 19-noretiocholan-3β-ol-17-one is currently viewed primarily as an inactive metabolite of nandrolone, the possibility that it possesses unique biological roles should not be dismissed. The structural modification of removing the C19-methyl group can lead to profound changes in biological activity, as demonstrated by the mineralocorticoid agonist activity of 19-norprogesterone (B1209251) in contrast to the antagonist activity of progesterone. nih.gov

Future research should therefore explore the potential for 19-noretiocholan-3β-ol-17-one to exert its own biological effects. This could involve screening the compound for activity in a variety of in vitro bioassays, including those for nuclear receptor activation, enzyme inhibition, and effects on cell signaling pathways. For example, its potential to modulate the activity of neurosteroid receptors or other non-classical steroid signaling pathways could be investigated.

Furthermore, studies could explore whether endogenous production of 19-norsteroids, even at low levels, might have physiological significance. nih.govnih.gov While the primary focus has been on detecting exogenous administration, the potential for these compounds to act as signaling molecules in their own right is an area ripe for exploration. The development of highly sensitive analytical methods will be critical for detecting and quantifying potentially low endogenous concentrations of 19-noretiocholan-3β-ol-17-one and correlating these with physiological or pathological states.

Q & A

Q. What role can AI-driven platforms play in optimizing 19-Noretiocholan-3β-ol-17-one synthesis?

  • Methodology :
  • Train machine learning models on historical reaction data to predict optimal conditions .
  • Integrate COMSOL Multiphysics for real-time reaction simulation and parameter adjustment .
  • Validate AI-predicted protocols with small-scale lab experiments before scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.